Ácido acetrizoico

Descripción general

Descripción

La irsogladina es un inhibidor de la fosfodiesterasa que se utiliza principalmente como fármaco antiulceroso. Es conocida por sus propiedades protectoras de la mucosa, que ayudan en el tratamiento de la enfermedad ulcerosa péptica y la gastritis aguda . La fórmula química del compuesto es C9H7Cl2N5, y tiene una masa molar de 256.09 g/mol .

Aplicaciones Científicas De Investigación

La irsogladina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios que involucran inhibidores de la fosfodiesterasa.

Biología: La irsogladina se estudia por sus efectos en la comunicación celular y la protección de la mucosa.

Medicina: Se utiliza principalmente para tratar úlceras pépticas y gastritis.

Industria: La estabilidad y eficacia de la irsogladina la hacen valiosa en formulaciones farmacéuticas.

Mecanismo De Acción

La irsogladina aumenta el contenido intracelular de adenosina 3’,5’-monofosfato cíclico (cAMP) al inhibir de forma no selectiva las isoenzimas de la fosfodiesterasa. Esta acción conduce a la citoprotección gástrica, parcialmente mediada por óxido nítrico endógeno. El compuesto también facilita la comunicación intercelular a través de uniones de hendidura e inhibe la generación de oxígeno reactivo .

Análisis Bioquímico

Biochemical Properties

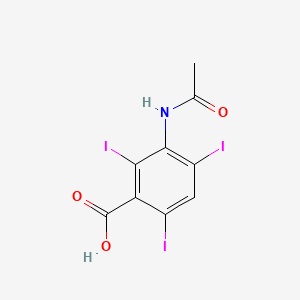

Acetrizoic acid presents the molecular formula of 3-acetamidol-2,4,6-triiodobenzoic acid . It is the first monomeric ionic compound used as an X-ray contrast agent . The three iodine atoms in the molecule readily absorb X-rays and are therefore responsible for its usability as a contrast medium .

Cellular Effects

After intravenous administration, Acetrizoic acid gets largely distributed in the extracellular fluid space . There are some exceptions to the diffusion, such as the brain, neural tissue and testes where the tight junctions do not allow extravascularization .

Molecular Mechanism

Iodine, a big component in Acetrizoic acid, is an element with a high atomic density. This property causes attenuation of X-rays within the diagnostic energy spectrum. Thus, Acetrizoic acid is a water-soluble and reasonably safe iodinated contrast agent that can be intravenously administered for clinical applications .

Temporal Effects in Laboratory Settings

The majority of the administered dose of Acetrizoic acid remains unchanged . Radiographic agents like Acetrizoic agents present variations in the plasma concentration depending on the dose and injection rate .

Transport and Distribution

The radiographic agents such as Acetrizoic acid are carried free in plasma in which less than 5% of the injected dose is protein bound .

Métodos De Preparación

La síntesis de irsogladina implica la reacción de condensación de 2,5-diclorobenzonitrilo con diciandiamida en presencia de un catalizador básico en un disolvente polar aprótico. Esta reacción produce un intermedio, que luego se recristaliza para formar irsogladina maleato . El método de producción industrial es eficiente, con alto rendimiento y pureza, lo que lo hace adecuado para aplicaciones a gran escala .

Análisis De Reacciones Químicas

La irsogladina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La irsogladina puede oxidarse en condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.

Reducción: Las reacciones de reducción que involucran irsogladina son menos comunes.

Sustitución: La irsogladina puede sufrir reacciones de sustitución, particularmente con sus átomos de cloro.

Comparación Con Compuestos Similares

La irsogladina se compara a menudo con otros agentes protectores de la mucosa como omeprazol y gefarnato. A diferencia del omeprazol, que es un inhibidor de la bomba de protones, la irsogladina actúa mejorando los factores protectores de la mucosa. El gefarnato, otro agente protector de la mucosa, es menos eficaz que la irsogladina en estudios clínicos . Compuestos similares incluyen:

Omeprazol: Un inhibidor de la bomba de protones que se utiliza para reducir el ácido estomacal.

Gefarnato: Un agente protector de la mucosa con menor eficacia en comparación con la irsogladina.

Propiedades

IUPAC Name |

3-acetamido-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6I3NO3/c1-3(14)13-8-5(11)2-4(10)6(7(8)12)9(15)16/h2H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOGSFBXBWBTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6I3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022549 | |

| Record name | Acetrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Acetrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Iodine, a big component in acetrizoic acid, is an element with a high atomic density. This property causes attenuation of X-rays within the diagnostic energy spectrum. Thus, acetrizoic acid is a water-soluble and reasonably safe iodinated contrast agent that can be intravenously administered for clinical applications. | |

| Record name | Acetrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

85-36-9 | |

| Record name | Acetrizoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetrizoic acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETRIAZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamido-2,4,6-triiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETRIZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24256BQV7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does acetrizoic acid interact with erythrocytes, and what are the downstream effects?

A1: Acetrizoic acid significantly impacts erythrocyte morphology. Scanning electron microscopy studies demonstrated that it induces a transformation of red blood cells into echinocytes, characterized by their spiky appearance. [] This morphological change can potentially affect erythrocyte function, but further research is needed to elucidate these consequences.

Q2: What are the adverse effects associated with the use of acetrizoic acid as a contrast agent?

A2: Acetrizoic acid, classified as an ionic contrast medium, has been associated with a higher incidence of side effects compared to non-ionic alternatives like iohexol (omnipaque). [] A study comparing both agents in interventional therapy revealed a significantly lower side effect rate in the iohexol group (7.0%) compared to the acetrizoic acid group (23.8%). [] While the specific nature of these side effects isn't detailed in the provided abstracts, it underscores the need for careful consideration and potential preference for non-ionic agents in clinical practice.

Q3: Has acetrizoic acid found applications beyond its role as a contrast agent?

A3: Interestingly, research has explored the use of acetrizoic acid in treating seroma formation, a common complication following breast cancer surgery. [] In a study, injecting acetrizoic acid into the surgical cavity was compared to a novel treatment using piliated Pseudomonas aeruginosa. While both methods aimed to reduce seroma accumulation, the study highlighted the potential of alternative approaches for managing this post-operative complication. []

Q4: What analytical techniques are employed for the detection and quantification of acetrizoic acid?

A4: Neutron activation analysis has proven effective in quantifying organically bound iodine, particularly within acetrizoic acid. [] This highly sensitive technique allows for the complete analysis of samples in under an hour, offering a precise method for determining acetrizoic acid concentrations, even within complex matrices. []

Q5: Are there any documented cases of acetrizoic acid causing adverse drug reactions?

A5: Yes, a study analyzing 349 case reports revealed a range of adverse drug reactions (ADRs) attributed to meglumine diatrizoate, a compound structurally similar to acetrizoic acid and often used in its salt form. [] These ADRs affected multiple systems, with the gastrointestinal system being the most frequently impacted. [] This data highlights the importance of vigilant monitoring and emphasizes the need for continued research into the safety profiles of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.